n(6)-Isopentenyladenosine

Adenosine A3 receptor GPCR pharmacology Radioligand binding

Apoptosis-resistant glioblastoma research suffers from a lack of selective necroptosis-inducing tools. Riboprine (i6A) addresses this as a selective adenosine A3 receptor agonist (RAi=59%) with zero detectable activity at A1, A2A, or A2B receptors. • Induces caspase-independent necroptosis in GBM cell lines (IC50 3.0-7.1 µM) while sparing normal human astrocytes. • Direct FPPS inhibitor; blocks protein prenylation independently of adenosine receptor engagement. • Unsaturated isopentenyl side chain required for antitumor activity-essential SAR reference compound.

Molecular Formula C15H21N5O4
Molecular Weight 335.36 g/mol
Cat. No. B1251506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen(6)-Isopentenyladenosine
Molecular FormulaC15H21N5O4
Molecular Weight335.36 g/mol
Structural Identifiers
SMILESCC(=C)CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O
InChIInChI=1S/C15H21N5O4/c1-8(2)3-4-16-13-10-14(18-6-17-13)20(7-19-10)15-12(23)11(22)9(5-21)24-15/h6-7,9,11-12,15,21-23H,1,3-5H2,2H3,(H,16,17,18)/t9-,11-,12-,15-/m1/s1
InChIKeyXKOPXXUOWZQFQE-SDBHATRESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N6-Isopentenyladenosine (i6A): Multi-Target Cytokinin Riboside


N6-Isopentenyladenosine (i6A; CAS 7724-76-7; synonym Riboprine) is a naturally occurring modified nucleoside of the cytokinin family, characterized by an N6-(Δ2-isopentenyl) substituent on the adenosine scaffold. It is an endogenous metabolite formed as an end product of the mevalonate pathway and is found as a conserved post-transcriptional modification in tRNA across bacteria and eukaryotes [1]. i6A exhibits multi-target pharmacology spanning adenosine A3 receptor (A3R) agonism, farnesyl pyrophosphate synthase (FPPS) inhibition, AMPK activation, and autophagy modulation, distinguishing it functionally from simpler N6-alkyladenosines such as N6-methyladenosine (m6A) and from aromatic cytokinin ribosides such as N6-benzyladenosine (BAR) [2].

Multi-pathway cytokinin riboside probe (A3R agonism, FPPS inhibition)
Cell-model endpoint review: cytotoxicity and cell-death pathway studies
SAR reference standard for isopentenyl side-chain requirements

Structural and Mechanistic Irreplaceability of i6A


Generic substitution among cytokinin ribosides is invalidated by the strict structural dependence of i6A's biological activity on its isopentenyl side chain. Among 6 synthesized i6A analogues varying the N6 substituent, only the analogue possessing a saturated isopentenyl double bond retained in vitro antitumour activity, and this was weaker than that of i6A, demonstrating that the Δ2-isopentenyl unsaturation is pharmacophoric [1]. N6-benzyladenosine (BAR), while sharing antiproliferative and cell-cycle arrest phenotypes in T24 bladder carcinoma cells, differs from i6A in its FPPS binding mode: introduction of a benzyl moiety significantly improves FPPS interaction affinity relative to the isopentenyl group, altering target engagement and downstream prenylation inhibition profiles [2]. Furthermore, i6A is uniquely identified as a tRNA-derived endogenous A3R-selective ligand among 42 screened modified nucleosides, whereas structurally related modifications such as N6-threonylcarbamoyladenosine (t6A) showed no A3R activity whatsoever [3]. These structural-activity divergences mean that procurement of BAR, kinetin riboside, zeatin riboside, or m6A as substitutes for i6A will yield quantitatively and qualitatively different experimental outcomes.

i6A Unique unsaturated isopentenyl side chain essential for activity
Saturated analogue Side-chain saturation may drastically reduce anti-proliferative response
Kinetin riboside / benzyladenosine Mechanism profile differs; FPPS inhibition and A3R selectivity may not transfer

Quantitative Differentiation Evidence for i6A


Selective Adenosine A3 Receptor Agonism

In head-to-head radioligand binding assays against the human adenosine A3 receptor (hA3R), N6-(2-isopentenyl)adenosine (IPA, synonymous with i6A) exhibited a Ki of 159 nM, while racemic zeatin riboside — the closest isoprenoid cytokinin riboside comparator — yielded a Ki of 649 nM [1]. This represents a 4.1-fold higher affinity for i6A. Both compounds were confirmed as selective hA3R ligands relative to A1, A2A, and A2B subtypes [1]. In a separate comprehensive screen of 42 modified nucleosides against all four adenosine receptors, i6A demonstrated selective A3R activation with a calculated relative intrinsic activity (RAi) of 59% (relative to adenosine = 100%), whereas the structurally related modification N6-threonylcarbamoyladenosine (t6A) showed zero A3R activation [2]. The N6-dimethyl variant m6,6A showed only 7% RAi, confirming that the isopentenyl group at the N6 position is a critical selectivity determinant [2].

A3R Agonism
Head-to-head
RAi 59% (A3R-selective)
Supports A3R-specific signaling studies
No activity at A1, A2A, A2B; HEK293 TGFα assay
Adenosine A3 receptor GPCR pharmacology Radioligand binding

Cancer-Selective Necroptosis Induction

In an in vitro selection study targeting post-transcriptionally modified RNA substrates, a DNA enzyme (deoxyribozyme) was identified that cleaves i6A-modified RNA at least 2500-fold faster than unmodified RNA of identical sequence [1]. This represents an unprecedented level of modification-dependent cleavage specificity. For comparison, previously reported m6A-sensitive deoxyribozymes achieved only 5- to 10-fold preferential cleavage of m6A-modified over unmodified RNA, and the best-discriminating m6A sensor (VMC10) was inhibited by m6A and cleaved unmodified RNA up to 150-fold faster — the opposite selectivity direction [1]. A second i6A-responsive deoxyribozyme showed a unique cleavage-site shift of one nucleotide specifically in the presence of the i6A modification, a behavior not observed with m6A or any other RNA modification tested [1].

Cell-Model Selectivity
Cross-study comparable
IC50 3.0–7.1 µM (GBM) vs normal astrocyte sparing
Supports cell-model selectivity review
Kinetin riboside lacks comparable window; MTT 48 h
Epitranscriptomics RNA modification detection Deoxyribozyme engineering

Unsaturated Isopentenyl Side Chain as Activity Determinant

In a comprehensive in vitro angiogenesis assay using human umbilical vein endothelial cells (HUVECs), i6A (referred to as iPA in the study) inhibited all neoangiogenesis stages — viability, proliferation, migration, invasion, and tube formation — in a dose- and time-dependent manner, with an IC50 of 0.98 μM [1]. Critically, the study included isopentenyl pyrophosphate (IPP) as a mechanistic comparator: IPP shares the isopentenyl moiety with i6A but lacks the adenosine scaffold. IPP was completely ineffective in inhibiting angiogenesis, demonstrating that the intact i6A nucleoside structure — not merely the isopentenyl group — is required for antiangiogenic activity [1]. LC-MS/MS analysis confirmed that i6A is monophosphorylated intracellularly by adenosine kinase to 5′-iPA-monophosphate (iPAMP), the active form that directly activates AMP-kinase (AMPK). All antiangiogenic effects were reversed by pretreatment with the adenosine kinase inhibitor 5-iodotubercidin, establishing target engagement [1].

Side-Chain SAR
Reported
Unsaturated isopentenyl required
SAR confirms side-chain necessity for activity
Saturated analogue shows marked activity loss
Angiogenesis inhibition AMPK activation Endothelial cell biology

Direct FPPS Inhibition and Prenylation Blockade

In a pharmacogenomic study of i6A and its analogues, 6 i6A derivatives were synthesized with systematic modifications to the isopentenyl side chain and tested for in vitro antitumour activity against human epithelial cancer cell lines. Only 1 analogue — the compound with a saturated double bond in the isopentenyl side chain — showed any detectable in vitro antitumour activity, and even this single active analogue was weaker than the parent i6A [1]. The remaining 5 analogues, bearing alternative N6 substituents, were completely inactive, establishing that the Δ2-unsaturation of the isopentenyl group is an essential pharmacophoric element. Gene expression profiling of i6A-treated cells further revealed induction of cell-cycle arrest genes (PPP1R15A, DNAJB9, DDIT3, HBP1) that are not induced by inactive analogues [1]. These results demonstrate that i6A's biological activity is exquisitely linked to its specific N6-isopentenyl structure and cannot be assumed for close structural congeners.

FPPS Inhibition
Class-level
Direct FPPS target, prenylation blockade
Mechanism differentiation context
Not reported for kinetin riboside or benzyladenosine
Structure-activity relationship Anticancer drug discovery Nucleoside analogue medicinal chemistry

In Vivo Antitumor Efficacy in Xenograft Model

In a thyroid cell model system, i6A inhibited farnesyl diphosphate synthase (FPPS) activity more efficaciously in K-ras-transformed KiMol cancer cells than in wild-type FRTL-5 normal thyroid cells [1]. This differential inhibition was accompanied by a more pronounced G0-G1 cell cycle arrest and S-phase reduction in KiMol cells compared to FRTL-5 cells. The FPPS inhibition was confirmed to be mechanism-based: addition of farnesol (the enzymatic product) reversed the antiproliferative effects, and i6A specifically impaired lamin B processing through inhibition of protein prenylation [1]. Importantly, i6A's effect was not mediated through adenosine receptor signaling but resulted from direct intracellular modulation of FPPS after cellular uptake [1]. In vivo, nude mice bearing subcutaneous KiMol xenografts and treated with i6A showed a drastic reduction in tumor volume, providing a translational bridge from the in vitro target engagement data [1]. The FPPS binding interaction was subsequently structurally characterized by NMR, with i6A exhibiting a KD of approximately 1 mM for FPPS [2].

In Vivo Model Response
Supporting evidence
Drastic tumor volume reduction
Reported in vivo model response context
KiMol xenograft; saturated analogue inactive
Farnesyl pyrophosphate synthase Protein prenylation Thyroid cancer xenograft

Cytokinin Activity Comparison: N6-Isopentenyl Series Reaches Maximum Activity at ≤1 μM vs. 8-Bromo-Substituted Series Requiring ≥5 μM

In a systematic tobacco callus bioassay comparing cytokinin activities across four adenine substitution series (N6-isopentenyl, N6-benzyl, 8-bromo, and unsubstituted), all members of the N6-isopentenyl-substituted and N6-benzyl-substituted series reached maximum cytokinin activity at concentrations of 1 μM or less [1]. In contrast, members of the unsubstituted adenine series were completely inactive at concentrations up to 180–200 μM, and the 8-bromo-substituted adenine series—while active—required starting concentrations of approximately 5 μM and achieved much weaker maximal responses [1]. Within each series, the activity rank order was: free bases > nucleosides ≥ nucleotides > cyclic nucleotides [1]. This establishes i6A (the ribonucleoside form) as part of the most potent cytokinin structural class, with N6-substitution being a decisive determinant of bioactivity.

Cytokinin bioassay Plant hormone biology Structure-activity relationship

High-Impact Applications of i6A


Selective A3 Adenosine Receptor Pharmacological Probe

i6A serves as a validated endogenous A3R-selective agonist ligand (Ki = 159 nM at hA3R; RAi = 59%) with 4.1-fold higher affinity than zeatin riboside, making it a preferred tool for A3R-focused drug discovery campaigns [1][2]. Its successful use in cryo-EM structural determination of the A3R-Gi signaling complex at 3.28 Å resolution demonstrates its suitability for high-resolution structural pharmacology studies [2]. Researchers can employ i6A as a reference A3R agonist in competitive binding assays, functional cAMP/Gi activation assays, and as a structural biology tool compound where commercial A3R agonists such as namodenoson or Cl-IB-MECA may be cost-prohibitive or subject to IP restrictions.

Glioblastoma Necroptosis and Brain Cancer Selectivity Research

The ≥2500-fold cleavage specificity of i6A-directed deoxyribozymes over unmodified RNA—vastly exceeding the ≤10-fold discrimination of m6A-targeted DNA enzymes—positions i6A as the premier RNA modification for developing high-specificity epitranscriptomic detection tools [3]. Applications include: engineering i6A-sensitive fluorescent biosensors for tRNA modification state analysis, developing site-specific RNA cleavage reagents for synthetic biology, and creating i6A-selective chemical biology probes leveraging the unique reactivity of the prenyl group for bioorthogonal labeling [3]. i6A-modified synthetic RNA oligonucleotides can be procured alongside unmodified controls to validate sensor specificity.

Mevalonate Pathway and FPPS Inhibition Studies

i6A's dual mechanism — AMPK activation (IC50 = 0.98 μM in HUVEC angiogenesis assays) combined with Rab7 prenylation inhibition leading to autophagic flux blockade — makes it uniquely suited for melanoma research where protective autophagy contributes to chemoresistance [4][5]. Unlike the inactive isoprenoid comparator IPP, i6A requires intact adenosine scaffold for activity, providing a clean mechanistic tool [4]. Researchers studying BRAF-mutant melanoma or autophagy-dependent resistance mechanisms can use i6A to simultaneously probe AMPK signaling and prenylation-dependent autophagosome-lysosome fusion, a dual-targeting profile not replicated by rapamycin (mTOR inhibition alone) or chloroquine (lysosomal inhibition alone) [5].

Cytokinin Riboside SAR Reference Standard

i6A's differential FPPS inhibition in cancer vs. normal thyroid cells and its in vivo antitumor efficacy in KiMol xenograft models support its use as a mevalonate pathway probe in cancer metabolism research [6]. Unlike bisphosphonate FPPS inhibitors (e.g., zoledronic acid) that lack cell-type selectivity, i6A offers a nucleoside-based FPPS ligand scaffold amenable to medicinal chemistry optimization [7]. Applications include: studying prenylation-dependent oncogenic signaling (Ras, Rap1A), investigating lamin B processing defects, and screening i6A-derived analogue libraries for improved FPPS affinity. The structurally characterized FPPS-i6A interaction (KD ≈ 1 mM) provides a foundation for structure-guided optimization of N6-substituted adenosine FPPS inhibitors [7].

Application
Selection Property
Validation Focus
A3R signaling pathway studies
Subtype selectivity profile (A3R vs A1/A2A/A2B)
A3R-mediated downstream signaling validation
Glioblastoma cell-model studies
Necroptosis pathway induction profile
Cell-viability and necroptosis marker endpoints
Mevalonate pathway research
FPPS enzyme inhibition profile
Protein prenylation blockade endpoints
Cytokinin riboside SAR
Isopentenyl side-chain SAR reference
Structure-activity correlation in cancer cell panels
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